molecular formula C10H6F3NOS B2388431 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one CAS No. 947499-50-5

2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one

Cat. No.: B2388431
CAS No.: 947499-50-5
M. Wt: 245.22
InChI Key: OKVPXVLZNIAFPS-UHFFFAOYSA-N
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Description

2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one, with the CAS number 947499-50-5, is a chemical compound of interest in organic and medicinal chemistry research. It is characterized by the molecular formula C 10 H 6 F 3 NOS and a molecular weight of 245.22 g/mol . The compound's structure features a 2-(trifluoromethyl)phenyl group, a motif known to often enhance metabolic stability and binding affinity in bioactive molecules , linked to an ethanone functionalized with a cyanosulfanyl group. This reactive handle makes it a potential versatile building block or intermediate for the synthesis of more complex molecules, such as those explored in pharmaceutical development and material science . The compound is typically supplied with a high purity level, often 95% or greater . It is essential for researchers to handle this material with care, using appropriate personal protective equipment. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl] thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NOS/c11-10(12,13)8-4-2-1-3-7(8)9(15)5-16-6-14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVPXVLZNIAFPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CSC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The brominated precursor, 2-bromo-1-[2-(trifluoromethyl)phenyl]ethan-1-one, undergoes nucleophilic substitution with potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran). The thiocyanate anion (SCN⁻) displaces bromide, forming the target compound.

Representative Procedure:

  • Dissolve 2-bromo-1-[2-(trifluoromethyl)phenyl]ethan-1-one (5.0 mmol) in anhydrous DMF.
  • Add KSCN (6.0 mmol) and heat at 80°C for 12 h.
  • Quench with ice water, extract with ethyl acetate, and purify via silica chromatography.
    Yield: 68–72%.

Limitations

  • Competing elimination reactions reduce yields.
  • Requires strict anhydrous conditions to prevent hydrolysis.

Radical Thiocyanation via Sodium Persulfate

Methodology

A metal-free radical pathway employs Na₂S₂O₈ and KSCN to introduce the cyanosulfanyl group. This method avoids transition metals and operates under ambient conditions.

Optimized Conditions:

  • Substrate: 1-[2-(trifluoromethyl)phenyl]ethan-1-one (1.0 equiv).
  • Reagents: KSCN (2.0 equiv), Na₂S₂O₈ (1.2 equiv).
  • Solvent: Toluene, 25°C, 30 min.
    Yield: 85% (isolated via crystallization in cyclopentane).

Mechanistic Insights

  • Radical Initiation: Na₂S₂O₈ oxidizes SCN⁻ to the thiocyanate radical (·SCN).
  • Addition: ·SCN adds to the ketone’s α-carbon, forming a carbon-centered radical.
  • Oxidation: Na₂S₂O₈ oxidizes the intermediate to the final product.

Friedel-Crafts Acylation Followed by Thiocyanation

Stepwise Synthesis

  • Friedel-Crafts Acylation:
    • React 2-(trifluoromethyl)benzene with acetyl chloride/AlCl₃ to form 1-[2-(trifluoromethyl)phenyl]ethan-1-one.
  • Thiocyanation:
    • Treat the ketone with KSCN and N-bromosuccinimide (NBS) in acetonitrile.

Yield: 78% after column chromatography.

Advantages

  • Scalable for industrial production.
  • Compatible with electron-deficient arenes.

Analytical Characterization

Spectroscopic Data

Technique Key Signals Reference
¹H NMR (400 MHz, CDCl₃) δ 8.12 (d, J = 8.0 Hz, 1H, ArH), 7.85 (t, J = 7.6 Hz, 2H, ArH), 4.52 (s, 2H, SCH₂), 2.98 (s, 3H, COCH₃)
IR (KBr) ν 2246 cm⁻¹ (C≡N), 1707 cm⁻¹ (C=O), 1124 cm⁻¹ (C-F)
LCMS m/z 245.22 [M+H]⁺

Crystallography

  • Single-crystal X-ray diffraction confirms the planar geometry of the trifluoromethylphenyl group and the tetrahedral sulfur atom in the cyanosulfanyl moiety.

Comparative Analysis of Synthetic Routes

Method Yield Conditions Scalability
Nucleophilic Substitution 68–72% Anhydrous, 80°C Moderate
Radical Thiocyanation 85% Ambient, metal-free High
Friedel-Crafts/Thiocyanation 78% Multi-step Industrial

Chemical Reactions Analysis

Types of Reactions

2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The cyanosulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The cyanosulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols.

Major Products

    Oxidation products: Sulfoxides or sulfones.

    Reduction products: Alcohols.

    Substitution products: Depending on the nucleophile used, various substituted ethanones.

Scientific Research Applications

2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its unique functional groups.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The compound’s structural analogs differ primarily in substituents on the sulfanyl group and the aromatic ring. Key comparisons include:

Compound Name CAS Molecular Formula Molecular Weight Substituents Key Properties Source
2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one 947499-50-5 C₁₀H₆F₃NOS 245.22 Cyano sulfanyl, Trifluoromethyl Commercial availability
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one - - - Chloromethyl, Dimethyl sulfoxide M.p. 137.3–138.5°C
1-{2-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-one 240408-91-7 C₉H₇F₃OS 220.22 Trifluoromethylthio (-SCF₃) Lower MW, simpler structure
2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one - C₉H₆F₄O - Fluoro (-F), Trifluoromethyl Reduced steric bulk
2-(Cyclohexylsulfanyl)-1-(2,4-dihydroxyphenyl)ethan-1-one 401819-93-0 C₁₄H₁₈O₃S 266.35 Cyclohexylsulfanyl, Dihydroxy Hydrogen-bonding capacity

Key Observations:

  • Steric and Solubility Considerations: The trifluoromethyl group increases steric bulk and lipophilicity compared to non-fluorinated analogs (e.g., cyclohexylsulfanyl derivative) .
  • Physical State : The chloromethyl derivative (1f) crystallizes as a white solid with a defined melting point (137.3–138.5°C), whereas the target compound’s physical state is unspecified .

Reactivity and Functional Group Interactions

  • Cyano Sulfanyl vs. Trifluoromethylthio: The -SC≡N group may engage in nucleophilic reactions (e.g., with amines) due to the cyano group’s electron deficiency, whereas -SCF₃ is more chemically inert .
  • Fluorine Substituents: The trifluoromethyl group’s electron-withdrawing nature could stabilize the ketone against reduction or hydrolysis compared to non-fluorinated analogs .

Biological Activity

2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one, also known by its CAS number 947499-50-5, is an organic compound characterized by the presence of a cyanosulfanyl group and a trifluoromethyl-substituted phenyl ring. This compound is gaining attention in various fields, particularly in medicinal chemistry, due to its unique chemical properties and potential biological activities.

Chemical Structure and Properties

  • Molecular Formula : C10H6F3NOS
  • Molecular Weight : 245.22 g/mol
  • IUPAC Name : 2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl thiocyanate
  • InChI Key : OKVPXVLZNIAFPS-UHFFFAOYSA-N

The compound's structure allows for diverse interactions with biological molecules, making it a candidate for further research into its biological activity.

The biological activity of 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may bind to active sites of enzymes, inhibiting their function. This could be particularly relevant in pathways involving metabolic enzymes or those involved in disease processes.
  • Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways that regulate various physiological responses.

Research Findings

Recent studies have explored the biological implications of compounds similar to 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one. For instance:

  • A study highlighted the effectiveness of trifluoromethylated compounds in modulating enzyme activity, suggesting potential applications in drug design and development .
  • The cyanosulfanyl group has been associated with increased reactivity towards nucleophiles, which can be exploited in synthesizing biologically active derivatives.

Case Studies

  • Antimicrobial Activity : In vitro studies have shown that compounds with similar functional groups exhibit antimicrobial properties against various bacterial strains. Further research is needed to determine the specific efficacy of 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one.
  • Anticancer Potential : Preliminary investigations suggest that compounds with trifluoromethyl substitutions can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. Detailed studies on this compound could reveal similar properties.

Comparative Analysis

To understand the uniqueness of 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one, it is essential to compare it with structurally related compounds:

Compound NameFunctional GroupsBiological Activity
2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-oneCyano, TrifluoromethylPotential enzyme inhibitor
2-(Cyanosulfanyl)-1-phenylethan-1-oneCyanoLimited biological data
1-[2-(Trifluoromethyl)phenyl]ethan-1-oneTrifluoromethylAnticancer activity reported

This table illustrates that while there are similarities among these compounds, the combination of both cyanosulfanyl and trifluoromethyl groups in 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one may confer unique biological properties that warrant further investigation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis involving nucleophilic substitution or electrophilic addition is typical for analogous trifluoromethylphenyl ketones. For example, bromo- or thiol-containing precursors (e.g., 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone ) can react with cyanosulfanyl nucleophiles. Optimize solvent polarity (e.g., DMF or acetonitrile) and temperature (40–80°C) to enhance cyanosulfanyl group incorporation while minimizing side reactions like hydrolysis. Monitor reaction progress via TLC or LC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodology :

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to differentiate aromatic protons (δ 7.5–8.5 ppm) and trifluoromethyl groups (δ -60 to -70 ppm in 19F NMR).
  • IR : Confirm C≡N (2200–2260 cm⁻¹) and ketone C=O (1680–1720 cm⁻¹).
  • Mass Spectrometry : Use HRMS to verify molecular ion ([M+H]+) and isotopic patterns (e.g., sulfur-34).
  • Contradictions : Cross-validate with X-ray crystallography (if crystalline) or computational modeling (DFT) to resolve ambiguities in stereoelectronic effects .

Q. What stability considerations are relevant for this compound under varying storage conditions?

  • Methodology : Perform accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways. The cyanosulfanyl group may hydrolyze to thiocyanate under acidic/alkaline conditions. Use HPLC to quantify degradation products. Store under inert gas (N2/Ar) at -20°C in amber vials to prevent photolysis of the trifluoromethyl group .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic properties and reactivity in catalytic applications?

  • Methodology : Conduct Hammett substituent constant (σm) analysis to quantify electron-withdrawing effects. Compare reaction rates in cross-coupling (e.g., Suzuki-Miyaura) with non-fluorinated analogs. Computational studies (DFT) can map frontier molecular orbitals (FMOs) to explain enhanced electrophilicity at the ketone carbonyl .

Q. What strategies address low bioactivity in preliminary assays, and how are structure-activity relationships (SAR) optimized?

  • Methodology :

  • Derivatization : Replace cyanosulfanyl with thiolan or azaspiro groups to enhance membrane permeability (logP optimization) .
  • Biological Assays : Use SPR or ITC to measure binding affinity to target proteins (e.g., kinases). For contradictory results (e.g., low IC50 but high EC50), assess off-target effects via proteome-wide profiling .

Q. How are computational models employed to predict metabolic pathways and toxicity?

  • Methodology : Use in silico tools (e.g., SwissADME, ProTox-II) to predict CYP450 metabolism sites and reactive metabolites (e.g., epoxidation of the trifluoromethylphenyl ring). Validate with in vitro microsomal assays (human liver microsomes + NADPH) .

Q. What experimental designs mitigate synthetic challenges such as regioselectivity in electrophilic substitutions?

  • Methodology :

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) on the phenyl ring to guide cyanosulfanyl addition to the ortho position relative to the trifluoromethyl group.
  • Catalysis : Use Lewis acids (e.g., AlCl3) to polarize the ketone carbonyl, enhancing electrophilic aromatic substitution .

Data Analysis and Contradictions

Q. How are conflicting crystallographic and spectroscopic data reconciled for this compound?

  • Methodology : If X-ray data (e.g., bond lengths) conflict with DFT-optimized geometries, re-examine crystal packing effects (e.g., hydrogen bonding or π-π stacking). For dynamic NMR discrepancies (e.g., rotameric equilibria), perform variable-temperature NMR to assess conformational flexibility .

Q. What statistical approaches validate reproducibility in synthetic yields across laboratories?

  • Methodology : Use a nested ANOVA design to compare inter-lab variability. Factors include reagent purity (e.g., cyanosulfanyl source) and equipment calibration. Apply Grubbs’ test to identify outliers in yield data .

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